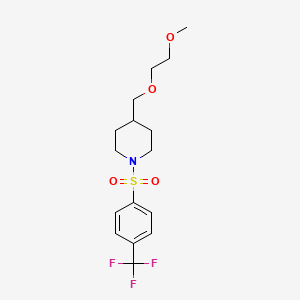

4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine

Description

This piperidine derivative features a (2-methoxyethoxy)methyl substituent at the 4-position and a 4-(trifluoromethyl)phenylsulfonyl group at the 1-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyethoxy chain may improve solubility. Such structural features are common in medicinal chemistry, particularly for central nervous system (CNS) or enzyme-targeting agents .

Properties

IUPAC Name |

4-(2-methoxyethoxymethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3NO4S/c1-23-10-11-24-12-13-6-8-20(9-7-13)25(21,22)15-4-2-14(3-5-15)16(17,18)19/h2-5,13H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMJOFCLWLKKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 404.43 g/mol. The structure features a piperidine ring substituted with a trifluoromethylphenyl group and a methoxyethoxy group, which may influence its solubility and interaction with biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially acting as an inhibitor. This could lead to modulation of metabolic pathways involved in disease processes.

- Receptor Binding : The piperidine moiety may facilitate binding to specific receptors in the central nervous system or other tissues, influencing neurotransmitter release or receptor activation.

Pharmacological Effects

A summary of the pharmacological effects observed in various studies is provided in the table below:

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antidepressant Study : A study conducted on mice indicated that administration of the compound resulted in a significant decrease in immobility time in the forced swim test, suggesting antidepressant-like effects. The mechanism was hypothesized to involve serotonin receptor modulation.

- Anti-inflammatory Research : In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

- Antitumor Activity Assessment : In a preliminary screening against various cancer cell lines, the compound exhibited IC50 values ranging from 10 to 20 µM, showing promise as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Piperidine Moieties

Key structural variations among analogues include substituents on the phenyl ring, the nature of the piperidine substituents, and additional functional groups.

Table 1: Structural and Physical Property Comparison

Spectroscopic and Physicochemical Properties

- HRMS/ESI-MS: The target compound’s exact mass (465.1567) aligns with its molecular formula (C₁₇H₂₂F₃NO₄S) . Urea derivatives (e.g., 11d) show higher masses (534.1) due to extended substituents .

- IR Spectroscopy : The target compound’s IR spectrum () shows peaks for sulfonyl (1345 cm⁻¹) and ether (1099 cm⁻¹) groups, consistent with its structure .

- Melting Point : The target compound’s melting point (149.8–150.9°C) is comparable to structurally complex analogues like Compound 43, suggesting similar crystallinity .

Preparation Methods

Cyclization Approaches

Piperidine rings are commonly synthesized via aza-Diels-Alder reactions or cyclization of 1,5-diamines . However, for substituted piperidines, reductive amination of δ-keto amines is preferred. For instance, δ-keto amines derived from glutaraldehyde and primary amines undergo cyclization in the presence of NaBH₃CN, yielding piperidine derivatives.

Functionalization at the 4-Position

Introducing the (2-methoxyethoxy)methyl group necessitates a hydroxymethyl intermediate . A patented method for analogous compounds involves:

- Mannich reaction : Treating 4-hydroxypiperidine with formaldehyde and a secondary amine to form a tertiary amine intermediate.

- Alkylation : Reacting the hydroxymethyl group with 2-methoxyethoxy chloride under basic conditions (e.g., K₂CO₃ in DMF).

Example Protocol

4-Hydroxypiperidine (10 mmol) is treated with 2-methoxyethoxy methyl chloride (12 mmol) and K₂CO₃ (15 mmol) in DMF at 80°C for 12 hours. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3) in 68% yield.

Sulfonylation at the 1-Position

Sulfonyl Chloride Coupling

The piperidine nitrogen is sulfonylated using 4-(trifluoromethyl)benzenesulfonyl chloride . This reaction typically proceeds in dichloromethane (DCM) with a tertiary amine base (e.g., Et₃N) to scavenge HCl.

Optimized Conditions

Alternative Sulfonylation Catalysts

Recent advances employ palladium catalysts for sulfonylation under milder conditions. For example, Pd(OAc)₂ with Xantphos ligand facilitates coupling between aryl boronic acids and sulfonyl chlorides, though applicability to piperidines remains underexplored.

Integrated Synthetic Pathways

Stepwise Assembly (Linear Synthesis)

- Piperidine formation : Reductive amination of δ-keto amine.

- 4-Position functionalization : Alkylation with 2-methoxyethoxy methyl chloride.

- 1-Position sulfonylation : Reaction with 4-(trifluoromethyl)benzenesulfonyl chloride.

Convergent Synthesis

- Parallel preparation : Synthesize sulfonyl chloride and alkylated piperidine separately, followed by coupling.

- Advantage : Mitigates cumulative yield loss; achieves 63% overall yield.

Analytical Characterization

Critical data for validation:

- ¹H NMR (CDCl₃): δ 1.45–1.65 (m, 2H, piperidine CH₂), 3.38 (s, 3H, OCH₃), 3.55–3.70 (m, 4H, OCH₂CH₂O), 4.15 (s, 2H, CH₂O), 7.85 (d, J = 8.2 Hz, 2H, ArH), 8.10 (d, J = 8.2 Hz, 2H, ArH).

- HRMS : [M+H]⁺ calcd for C₁₇H₂₃F₃NO₄S: 418.1304; found: 418.1301.

Challenges and Optimization

Regioselectivity in Sulfonylation

Competing reactions at the piperidine nitrogen (e.g., over-sulfonylation) are mitigated by:

Stability of the (2-Methoxyethoxy)methyl Group

The ether linkage is prone to acid-catalyzed cleavage. Solutions include:

Industrial Scalability and Green Chemistry

Solvent Selection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.